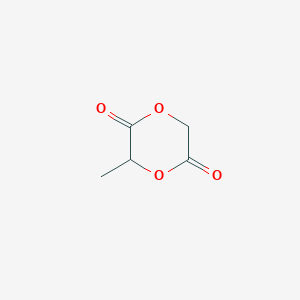

3-甲基-1,4-二氧六环-2,5-二酮

描述

3-Methyl-1,4-dioxane-2,5-dione is a member of the class of dioxane diones . It is a biodegradable and sequenced compound with four stereoisomers . It has a molecular formula of C5H6O4 , an average mass of 130.099 Da , and a ChemSpider ID of 8466282 .

Synthesis Analysis

The synthesis of 3-Methyl-1,4-dioxane-2,5-dione involves a reaction between polylactide, PLA, in the presence of DMAP and NaBPh4 . The cyclic esters 3-methyl-1,4-dioxane-2,5-dione and 3,6,6-trimethyl-1,4-dioxane-2,5-dione undergo similar ring enlarging reactions to give cyclic 18-membered ring esters as determined by ESI-MS .Molecular Structure Analysis

The molecule of 3-Methyl-1,4-dioxane-2,5-dione possesses a 1,4-dioxane-2,5-dione six-membered ring, as well as two different substituents, i.e., methyl and propynyloxymethyl groups, linked to atoms C1 and C3, respectively . The hemilactide heterocycle exhibits a twist-boat conformation .Chemical Reactions Analysis

3-Methyl-1,4-dioxane-2,5-dione has been shown to degrade in mammalian tissue by ring opening and polymerization reactions .Physical and Chemical Properties Analysis

3-Methyl-1,4-dioxane-2,5-dione has a density of 1.3±0.1 g/cm3, a boiling point of 296.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±3.0 kJ/mol and a flash point of 160.9±18.8 °C . It has a molar refractivity of 26.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 101.5±3.0 cm3 .科学研究应用

聚合和材料增强

3-甲基-1,4-二氧六环-2,5-二酮衍生物已用于各种聚合工艺中。例如,由 L-丙交酯合成的 (6S)-3-亚甲基-6-甲基-1,4-二氧六环-2,5-二酮,用于制备具有高 Tg(玻璃化转变温度)的高分子量聚合物。与 PLA(聚乳酸)相比,这些聚合物表现出显着的韧性改善,尤其是在加入 PLA 的聚合物合金中 (Jing & Hillmyer, 2008)。类似地,由 L-苹果酸合成的 3-(S)-[(苄氧羰基)甲基]-1,4-二氧六环-2,5-二酮 (BMD) 导致受控开环聚合 (ROP),没有酯交换副反应,从而产生亲水性聚(乙醇酸-共-苹果酸)(PGMA) (Pounder & Dove, 2010)。

新型单体的合成

该化合物也一直是合成新型单体的核心。l-抗坏血酸和 d-异抗坏血酸用于制备 1,4-二氧六环-2,5-二酮型单体,然后与 d,l-丙交酯聚合。所得聚合物被表征为无定形且稳定,最高可达 250 摄氏度 (Bueno, Molina, & Galbis, 2009)。此外,3-(S)-[(苄氧羰基)甲基]-1,4-二氧六环-2,5-二酮和 L-丙交酯的共聚导致带有侧羧基官能化的可生物吸收聚合物,其水解速度比聚(L-丙交酯)快 (Kimura, Shirotani, Yamane, & Kitao, 1993)。

可降解聚酯

该单体在制造可降解聚酯中发挥了重要作用。探索了由乙醇酸和部分受保护的葡萄糖酸衍生的新型杂环单体的开环聚合,根据所用催化剂,导致具有不同微观结构的聚合物 (Benabdillah, Coudane, Boustta, Engel, & Vert, 1999)。此外,还合成了将 D-葡萄糖酸与乳酸和乙醇酸相结合的新型可降解聚合物,用于潜在的生物医学和制药应用 (Marcincinova-Benabdillah, Boustta, Coudane, & Vert, 2001)。

未来方向

Asymmetrically substituted hemilactides, such as 3-Methyl-1,4-dioxane-2,5-dione, are important precursors for obtaining regular derivatives of polylactide polymers . These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability . The development of new polylactide materials with regular structures could clarify polymer behavior at the supramolecular level and achieve new useful properties .

作用机制

Target of Action

3-Methyl-1,4-dioxane-2,5-dione, also known as 3-Methyl Glycolide , is a structural analog of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene- containing substituents at the sp3C atoms . It is primarily targeted towards the synthesis of polylactide polymers , which are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .

Mode of Action

The compound interacts with its targets through a process of polymerization . The bulkier propynyloxymethyl group is in an axial position with a gauche conformation for the CH2–O–CH2–C segment . This interaction leads to the creation of new polylactide materials with regular structures .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1,4-dioxane-2,5-dione involve the synthesis of polylactide polymers . These polymers are crucial in the production of biodegradable plastics and other materials used in various industries . The compound’s action on these pathways allows for the creation of new polylactide materials with regular structures .

Result of Action

The result of the compound’s action is the production of new polylactide materials with regular structures . These materials have applications in the creation of biodegradable plastics and other materials used in the food and biomedical industries .

属性

IUPAC Name |

3-methyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXNGTMKSZHHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437810 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-93-4 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of polymers made from 3-Methyl-1,4-dioxane-2,5-dione compared to other similar polymers?

A1: Polymers derived from 3-Methyl-1,4-dioxane-2,5-dione, while having the same empirical formula as copolymers of lactic and glycolic acid, exhibit distinct physical characteristics. This difference stems from their more regular steric configuration, resulting in predominantly regular side chain spacing and a tendency toward higher crystallinity. []

Q2: Can you elaborate on the applications of 3-Methyl-1,4-dioxane-2,5-dione in a surgical context?

A2: 3-Methyl-1,4-dioxane-2,5-dione, and its 3,6-unsymmetrically substituted derivatives, can be polymerized to create materials suitable for surgical use. These polymers exhibit desirable mechanical properties and are particularly valuable due to their bioabsorbability. Upon implantation into living mammalian tissue, they degrade over time and are replaced by naturally growing tissue. []

Q3: What are the implications of using 4-dimethylaminopyridine (DMAP) and Sodium tetraphenylborate (NaBPh4) in conjunction with 3-methyl-1,4-dioxane-2,5-dione?

A3: The reaction of 3-methyl-1,4-dioxane-2,5-dione with DMAP and NaBPh4 in a specific ratio and under heated conditions leads to the formation of an 18-membered cyclic ester. This ring-enlarging reaction is thought to be initiated by the interaction between DMAP and NaBPh4 at elevated temperatures, creating reactive intermediates that facilitate the formation of the larger ring structure. []

Q4: How does the incorporation of 3-methyl-1,4-dioxane-2,5-dione impact the properties of block copolymers?

A4: Poly(styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PLGA) block copolymers, synthesized using 3-Methyl-1,4-dioxane-2,5-dione (referred to as LGA in the study), demonstrate unique properties. Notably, the χ value of PS-b-PLGA is double that of poly(styrene-b-racemic lactide) (PS-b-PDLLA) at 150 °C. This difference in χ values indicates a significant impact on the miscibility and self-assembly behavior of the block copolymer. []

Q5: Has 3-methyl-1,4-dioxane-2,5-dione been identified in any naturally occurring sources, and if so, what is its potential significance?

A5: Yes, 3-methyl-1,4-dioxane-2,5-dione has been identified as a phytoconstituent in the aqueous seed extract of Momordica charantia Linn (MCA). This is noteworthy because MCA exhibits antidiabetic activity, and 3-methyl-1,4-dioxane-2,5-dione, along with other identified compounds, displayed promising interactions with the α-glucosidase enzyme in computational docking studies. This suggests that 3-methyl-1,4-dioxane-2,5-dione might contribute to the antidiabetic properties of MCA. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)